![molecular formula C9H14N6S2 B1224423 5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole](/img/structure/B1224423.png)
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole
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Overview
Description
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propylthio]-1H-1,2,4-triazole is an aryl sulfide.
Scientific Research Applications
Synthesis and Structural Analysis
5-Methyl-1H-1,2,4-triazole derivatives, including the specific compound , have been extensively studied for their synthesis and crystal structure. For instance, Xu et al. (2006) synthesized a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, and analyzed its crystal structure in detail. The study revealed insights into the molecular configuration and interactions within the crystal lattice, which could be fundamental in understanding the properties of similar triazole derivatives (Xu et al., 2006).
Antimicrobial Applications
Compounds related to 5-Methyl-3-[3-[(5-Methyl-1H-1,2,4-Triazol-3-yl)thio]propylthio]-1H-1,2,4-Triazole have shown significant promise as antimicrobial agents. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, displaying noteworthy antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial drugs (Kaplancikli et al., 2008).
Potential in Cancer Therapy
Structural and molecular docking studies of triazole derivatives, including those similar to the compound , have indicated their potential in cancer therapy. For instance, Kaczor et al. (2013) investigated a 1,2,4-triazole derivative for its anticancer activity. The study included an analysis of its interaction with the EGFR kinase domain ATP binding site, suggesting potential effectiveness in targeted cancer therapy (Kaczor et al., 2013).
Antileishmanial Activity
Several studies have focused on the antileishmanial activity of 1,2,4-triazole derivatives. Süleymanoğlu et al. (2017) conducted theoretical and experimental studies on specific 4-amino-1,2,4-triazole derivatives, demonstrating significant activity against Leishmania infantum, a causative agent of leishmaniasis (Süleymanoğlu et al., 2017).
Antioxidant and Analgesic Activities
Compounds related to 5-Methyl-1H-1,2,4-triazole have also been studied for their antioxidant and analgesic properties. Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives, which demonstrated significant in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).
properties
Molecular Formula |
C9H14N6S2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-methyl-3-[3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H14N6S2/c1-6-10-8(14-12-6)16-4-3-5-17-9-11-7(2)13-15-9/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) |
InChI Key |
XAAZFGMYQRCXCR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCCCSC2=NNC(=N2)C |
Canonical SMILES |
CC1=NC(=NN1)SCCCSC2=NNC(=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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